Cas no 261350-50-9 (Ethyl 4-methylisoxazole-5-carboxylate)

Ethyl 4-methylisoxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 5-Isoxazolecarboxylicacid,4-methyl-,ethylester(9CI)
- ethyl 4-methylisoxazole-5-carboxylate
- 4-methylisoxazole-5-carboxylic acid ethyl ester
- Ethyl 4-methylisoxazole-5-carboxylate
-
- MDL: MFCD18835463
- インチ: 1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3
- InChIKey: VYUQVJATTBOWGQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C(C=NO1)C)=O)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 52.3
Ethyl 4-methylisoxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB279020-1g |
4-Methyl-5-isoxazolecarboxylic acid ethyl ester; . |
261350-50-9 | 1g |
€412.10 | 2025-02-16 | ||
abcr | AB279020-1 g |
4-Methyl-5-isoxazolecarboxylic acid ethyl ester |
261350-50-9 | 1g |
€412.10 | 2023-06-22 | ||
Ambeed | A608992-1g |
Ethyl 4-methylisoxazole-5-carboxylate |
261350-50-9 | 97% | 1g |
$251.0 | 2024-07-28 | |
abcr | AB279020-5g |
4-Methyl-5-isoxazolecarboxylic acid ethyl ester; . |
261350-50-9 | 5g |
€1448.40 | 2025-02-16 |
Ethyl 4-methylisoxazole-5-carboxylate 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Ethyl 4-methylisoxazole-5-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 4-methylisoxazole-5-carboxylate (CAS No. 261350-50-9)
Ethyl 4-methylisoxazole-5-carboxylate (CAS No. 261350-50-9) is a versatile organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative of 4-methylisoxazole-5-carboxylic acid has gained significant attention due to its role as a key intermediate in synthesizing bioactive molecules. With the increasing demand for heterocyclic compounds in drug discovery, Ethyl 4-methylisoxazole-5-carboxylate has emerged as a valuable building block for developing novel therapeutics targeting inflammation, metabolic disorders, and infectious diseases.
The molecular structure of Ethyl 4-methylisoxazole-5-carboxylate features a isoxazole ring substituted with a methyl group at the 4-position and an ester functionality at the 5-position. This unique arrangement contributes to its reactivity and makes it an excellent precursor for various chemical transformations. Researchers frequently employ this compound in multicomponent reactions, cyclization processes, and cross-coupling reactions, particularly in the development of small molecule inhibitors and enzyme modulators.
Recent studies highlight the growing importance of Ethyl 4-methylisoxazole-5-carboxylate in medicinal chemistry. Its structural motif appears in several drug candidates undergoing clinical trials, especially those targeting protein kinases and G-protein-coupled receptors. The compound's ability to serve as a bioisostere for various heterocyclic systems has made it particularly valuable in lead optimization processes. Pharmaceutical companies are increasingly incorporating this scaffold into their drug discovery pipelines, recognizing its potential to improve drug-like properties and metabolic stability.
In the field of agrochemical research, Ethyl 4-methylisoxazole-5-carboxylate has shown promise as a precursor for developing novel crop protection agents. Its derivatives have demonstrated activity against various plant pathogens, making it a subject of interest for companies developing next-generation pesticides with improved environmental profiles. The compound's structural features allow for modifications that can enhance target specificity while minimizing non-target effects, addressing current concerns about ecological impact in agriculture.
The synthesis of Ethyl 4-methylisoxazole-5-carboxylate typically involves condensation reactions between appropriate β-diketones and hydroxylamine derivatives, followed by esterification. Recent advances in green chemistry have led to improved synthetic protocols that reduce waste generation and energy consumption, aligning with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices. These developments have made the compound more accessible to researchers while addressing environmental concerns associated with chemical synthesis.
Analytical characterization of Ethyl 4-methylisoxazole-5-carboxylate typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's purity is crucial for its applications in drug development, leading to increased demand for high-purity grades with comprehensive certificates of analysis. Quality control measures have become more stringent as regulatory requirements for pharmaceutical intermediates continue to evolve worldwide.
From a commercial perspective, the market for Ethyl 4-methylisoxazole-5-carboxylate has expanded significantly in recent years. Suppliers now offer the compound in various quantities, from milligram-scale for research purposes to kilogram-scale for industrial applications. The growing interest in custom synthesis services has further increased its availability, with many contract research organizations including it in their building block libraries for drug discovery programs.
Storage and handling of Ethyl 4-methylisoxazole-5-carboxylate require standard laboratory precautions. The compound is typically stable under recommended storage conditions, but proper chemical compatibility assessments should be performed when designing synthetic routes. Researchers should consult material safety data sheets for specific handling instructions and disposal guidelines to ensure laboratory safety and regulatory compliance.
Future research directions for Ethyl 4-methylisoxazole-5-carboxylate include exploring its potential in bioconjugation chemistry and prodrug design. The compound's reactive sites offer opportunities for creating targeted drug delivery systems and diagnostic agents. Additionally, its application in metal-organic frameworks and catalysis represents an emerging area of investigation that could expand its utility beyond traditional pharmaceutical applications.
In conclusion, Ethyl 4-methylisoxazole-5-carboxylate (CAS No. 261350-50-9) represents a valuable tool for modern chemical research. Its versatility as a synthetic intermediate, combined with its relevance to current drug discovery trends and agrochemical innovation, ensures its continued importance in scientific advancement. As research into heterocyclic compounds progresses, this compound will likely maintain its status as a key building block for developing novel bioactive molecules addressing various health and agricultural challenges.
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